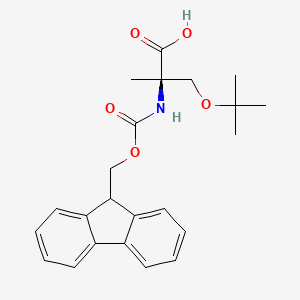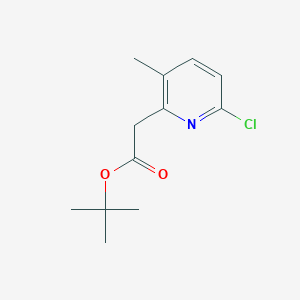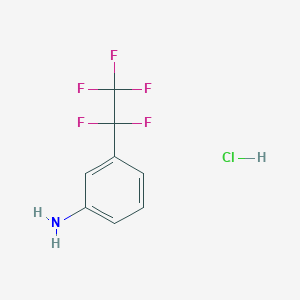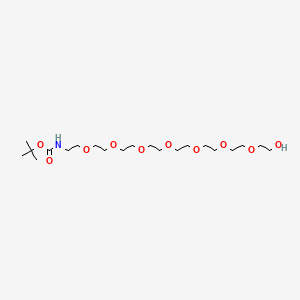
2-氟-5-甲基吡啶-4-醇
描述
2-Fluoro-5-methylpyridin-4-OL is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
科学研究应用
2-Fluoro-5-methylpyridin-4-OL has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorinated pyridines are explored for their therapeutic potential in treating various diseases.
作用机制
Target of Action
The primary target of 2-Fluoro-5-methylpyridin-4-OL is the potassium (K+) channel . Potassium channels play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes such as nerve signal transmission and muscle contraction .
Mode of Action
2-Fluoro-5-methylpyridin-4-OL acts as a potassium channel blocker . It binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction with the potassium channels results in the modulation of the electrical activity of the cell .
Biochemical Pathways
The action of 2-Fluoro-5-methylpyridin-4-OL primarily affects the electrical signaling pathways in cells. By blocking potassium channels, it prevents the efflux of potassium ions, thereby altering the membrane potential and influencing the conduction of electrical signals . This can have downstream effects on various cellular processes that are regulated by electrical signaling.
Pharmacokinetics
Similar compounds have been shown to exhibit good permeability to an artificial brain membrane, suggesting potential for good bioavailability . Additionally, these compounds have been found to be stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of many drugs .
Result of Action
The molecular and cellular effects of 2-Fluoro-5-methylpyridin-4-OL’s action primarily involve the modulation of electrical signaling in cells. By blocking potassium channels, it can enhance impulse conduction in demyelinated axons . This can potentially improve the function of nerve cells in conditions where demyelination has occurred, such as in multiple sclerosis .
生化分析
Biochemical Properties
2-Fluoro-5-methylpyridin-4-OL plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The hydroxyl group on 2-Fluoro-5-methylpyridin-4-OL can form hydrogen bonds with active site residues of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorine atom can engage in halogen bonding, further influencing the compound’s binding affinity and specificity .
Cellular Effects
2-Fluoro-5-methylpyridin-4-OL affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 2-Fluoro-5-methylpyridin-4-OL can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, its interaction with membrane proteins can affect ion transport and cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 2-Fluoro-5-methylpyridin-4-OL involves its binding interactions with biomolecules. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Furthermore, 2-Fluoro-5-methylpyridin-4-OL can activate certain receptors by mimicking endogenous ligands, leading to downstream signaling events . Changes in gene expression induced by this compound are often mediated through transcription factors that respond to altered cellular conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-methylpyridin-4-OL can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Fluoro-5-methylpyridin-4-OL is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained alterations in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylpyridin-4-OL can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines . Another method includes the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques. These methods typically involve the use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) to achieve the desired fluorinated products .
化学反应分析
Types of Reactions
2-Fluoro-5-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-5-fluoroalkoxypyridines
Uniqueness
2-Fluoro-5-methylpyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-fluoro-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWQQSOUUXLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


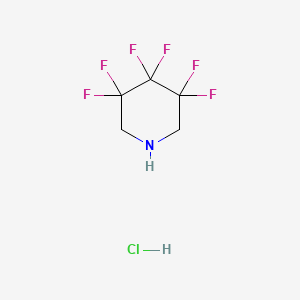

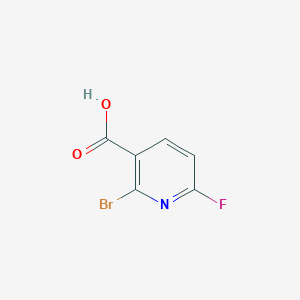
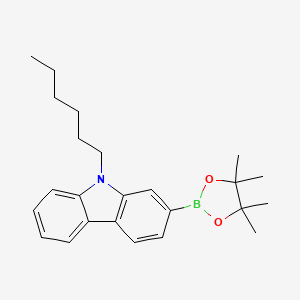
![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)
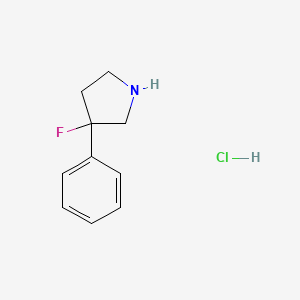
![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
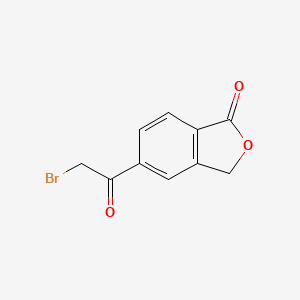
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)
